molecular formula C8H14O2 B1429241 4-Methoxy-4-methylcyclohexanone CAS No. 23438-15-5

4-Methoxy-4-methylcyclohexanone

Cat. No. B1429241
CAS RN: 23438-15-5
M. Wt: 142.2 g/mol
InChI Key: ZVHTXAFKEOHDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4-methylcyclohexanone is a chemical compound with the molecular formula C8H14O2 . It is used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-4-methylcyclohexanone consists of a cyclohexanone ring with a methyl group and a methoxy group attached to the same carbon . The average mass of the molecule is 142.196 Da .


Physical And Chemical Properties Analysis

4-Methoxy-4-methylcyclohexanone is a liquid at room temperature . It has a density of 0.914 g/mL at 25 °C . The boiling point is between 169-171 °C . The refractive index is 1.4443 .

Scientific Research Applications

Stereochemistry in Hydrogenation

  • Hydrogenation Over Platinum Metals: 2- and 4-Methoxycyclohexanones demonstrate a distinct behavior in catalytic hydrogenation over platinum metals, showing higher cis/trans ratios than their methylcyclohexanone counterparts. This effect is particularly evident when using iridium and platinum as catalysts, with solvent variations influencing the outcome (Nishimura, Katagiri, & Kunikata, 1975).

Chemical Reactions and Synthesis

  • Solvolysis and Chirality: The solvolysis of 4-methylcyclohexylidenemethyliodonium salt demonstrates the synthesis of optically active 4-methylcycloheptanone without involving a primary vinyl cation, highlighting the importance of chirality in chemical reactions (Fujita et al., 2002).
  • Structural Characterisation of Mannich Bases: The synthesis and structural determination of certain Mannich bases, including 2-[1-(N-4-fluorophenylamino)-1-(4-hydroxy-3-methoxyphenyl)]methylcyclohexanone, were studied, offering insights into novel compound structures (Petrović et al., 2015).
  • Conformational Analysis: Studies on 4-methoxycyclohexanone have revealed the predominance of the axial conformation in certain conditions, challenging previous conclusions based on dipole moment studies (Stolow & Giants, 1971).

Catalysis and Reaction Dynamics

  • Substituent Effects in Catalysis: Research into the competitive hydrogenation of cyclohexanone and methylcyclohexanones has shed light on how substituents affect reaction rates and mechanisms, particularly in the context of group VIII metal catalysts (Tanaka, Takagi, Nomura, & Kobayashi, 1974).

Clathrates and Inclusion Compounds

  • Selective Inclusion of Methylcyclohexanones: Studies have shown the selective inclusion of 3- and 4-methylcyclohexanones in their energetically unfavorable axial conformations in host-guest complexes, which is significant for understanding molecular interactions and synthesis (Barton et al., 2014).

Advanced Organic Synthesis

  • Synthesis of Complex Organic Compounds: Research on the synthesis of complex organic compounds, such as 6,7-benzomorphan derivatives, highlights the relevance of 4-methoxycyclohexanone derivatives in advanced organic synthesis (Sainsbury et al., 1990).

Conformational Studies

  • Microwave Spectroscopy in Conformational Analysis: The microwave spectrum of 4-methylcyclohexanone has been studied to determine the most stable conformer, contributing to our understanding of molecular shapes and their stability (Li, 1983).

Safety And Hazards

4-Methoxy-4-methylcyclohexanone is classified as a flammable liquid and vapor, and it is harmful if swallowed . It is recommended to keep the substance away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

4-methoxy-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(10-2)5-3-7(9)4-6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHTXAFKEOHDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-methylcyclohexanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-4-methylcyclohexanone
Reactant of Route 2
Reactant of Route 2
4-Methoxy-4-methylcyclohexanone
Reactant of Route 3
4-Methoxy-4-methylcyclohexanone
Reactant of Route 4
4-Methoxy-4-methylcyclohexanone
Reactant of Route 5
4-Methoxy-4-methylcyclohexanone
Reactant of Route 6
4-Methoxy-4-methylcyclohexanone

Citations

For This Compound
5
Citations
EJ Corey, S Barcza, G Klotmann - Journal of the American …, 1969 - ACS Publications
… 4-Methoxy-4-methylcyclohexanone (9). The crude saturated methoxy lactone 6 (740 mg) was stirred at 20 for 2 hr with 60 ml of 5 % potassium hydroxideuntil the solution was clear. The …
Number of citations: 34 pubs.acs.org
WD Wulff, J Su, PC Tang, YC Xu - Synthesis, 1999 - thieme-connect.com
A model study for the synthesis of menogaril is reported which involves the benzannulation reaction of a Fischer carbene complex with an alkyne that contains the A-ring of the …
Number of citations: 16 www.thieme-connect.com
JD Burch, K Lau, JJ Barker, F Brookfield… - Journal of Medicinal …, 2014 - ACS Publications
Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases, plays a major role in T-cell signaling downstream of the T-cell receptor (TCR), and …
Number of citations: 27 pubs.acs.org
YC Xu - 1988 - search.proquest.com
… Preparation of 4-Methoxy-4-methylcyclohexanone 108.............................. 157 Preparation of 4-Methoxy-2-(3-trimethylsi’.ylpropyn-2-yl)-4- methylcyclohexanone 109.........................................…
Number of citations: 0 search.proquest.com
GS POINDEXTER - 1975 - search.proquest.com
… hexanone (50)," and 4-methoxy-4-methylcyclohexanone (52). remaining products, iodoether 48a and 49a, the ethers 49a. and 49b, and the ethoxytoluene 53, are novel and were …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.